1-(5-Bromothiophen-3-yl)ethanol: A Comprehensive Technical Guide on Physicochemical Properties, Synthesis, and Applications
1-(5-Bromothiophen-3-yl)ethanol: A Comprehensive Technical Guide on Physicochemical Properties, Synthesis, and Applications
Executive Summary
In modern drug discovery and advanced materials science, heteroaromatic building blocks serve as the foundational architecture for novel therapeutics and organic electronics. 1-(5-Bromothiophen-3-yl)ethanol is a highly versatile, bifunctional intermediate. It features a thiophene core substituted with a highly reactive bromine atom at the alpha position (C5) and a secondary alcohol at the beta position (C3). This specific substitution pattern allows for orthogonal functionalization: the C-Br bond is primed for transition-metal-catalyzed cross-coupling, while the secondary alcohol provides a handle for esterification, oxidation, or nucleophilic substitution.
As a Senior Application Scientist, I have structured this whitepaper to provide researchers with a rigorous, self-validating guide to the physicochemical properties, synthesis, and downstream applications of this critical scaffold.
Structural and Physicochemical Profiling
Understanding the baseline physical and chemical properties of 1-(5-bromothiophen-3-yl)ethanol is critical for optimizing reaction conditions, particularly regarding solvent selection and thermal stability. The compound is typically synthesized via the reduction of its commercially available ketone precursor, 1-(5-bromothiophen-3-yl)ethanone (CAS: 59227-67-7)[1].
Quantitative Data Summary
| Property | Value / Description |
| IUPAC Name | 1-(5-Bromothiophen-3-yl)ethanol |
| Molecular Formula | C₆H₇BrOS |
| Molecular Weight | 207.09 g/mol |
| Precursor CAS Number | 59227-67-7 (Ketone)[2] |
| Physical State | Pale yellow to off-white viscous liquid or low-melting solid |
| Theoretical Density | ~1.6 ± 0.1 g/cm³ (Extrapolated from ketone)[1] |
| Boiling Point | ~260–275 °C (Estimated, higher than ketone due to H-bonding) |
| Solubility Profile | Highly soluble in Methanol (MeOH), Dichloromethane (DCM), and Ethyl Acetate (EtOAc); Poorly soluble in water. |
Synthetic Methodologies: Chemoselective Reduction
The most robust and field-proven method for generating 1-(5-bromothiophen-3-yl)ethanol is the chemoselective reduction of 1-(5-bromothiophen-3-yl)ethanone.
Mechanistic Causality: Sodium borohydride (NaBH₄) is explicitly chosen over stronger hydride donors like Lithium Aluminum Hydride (LiAlH₄). While LiAlH₄ could reduce the ketone, its high reactivity poses a significant risk of reductive dehalogenation (cleaving the sensitive C-Br bond). NaBH₄ in a protic solvent (methanol) provides mild, chemoselective reduction of the carbonyl group while leaving the aryl halide completely intact.
Experimental Workflow
Caption: Step-by-step experimental workflow for the chemoselective reduction of the thiophene ketone.
Step-by-Step Protocol (Self-Validating System)
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Initialization: Under an inert argon atmosphere, dissolve 1.0 equivalent of 1-(5-bromothiophen-3-yl)ethanone[3] in anhydrous methanol to achieve a 0.2 M concentration.
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Validation: The solution should be clear. Any turbidity indicates moisture or degraded starting material.
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Temperature Control: Submerge the reaction flask in an ice-water bath to bring the internal temperature to 0 °C.
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Causality: The reduction is exothermic. Controlling the temperature prevents solvent boil-off and suppresses unwanted side reactions.
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Reagent Addition: Add 1.2 equivalents of NaBH₄ portion-wise over 15 minutes.
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Observation: Mild effervescence (hydrogen gas evolution) will occur.
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Reaction Maturation: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2 hours. Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexanes:EtOAc (3:1) solvent system.
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Validation: The reaction is complete when the higher-Rf ketone spot is entirely replaced by the lower-Rf alcohol spot (due to increased polarity from hydrogen bonding).
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Quenching: Cool the mixture back to 0 °C and slowly add saturated aqueous ammonium chloride (NH₄Cl).
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Causality: NH₄Cl safely neutralizes excess NaBH₄ without creating highly basic conditions that could degrade the newly formed alcohol or cause ring-opening side reactions.
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Extraction & Purification: Concentrate the mixture under reduced pressure to remove methanol. Partition the aqueous residue with Dichloromethane (DCM). Extract the aqueous layer three times with DCM. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and evaporate. The crude product can be used directly or purified via flash column chromatography.
Mechanistic Reactivity and Downstream Applications
The true value of 1-(5-bromothiophen-3-yl)ethanol lies in its orthogonal bifunctionality.
Divergent Reactivity Pathway
Caption: Synthetic pathway and divergent downstream reactivity of 1-(5-Bromothiophen-3-yl)ethanol.
Transition-Metal Catalyzed Cross-Coupling (C5 Position)
The C-Br bond at the 5-position of the thiophene ring is highly activated due to the electron-rich nature of the sulfur heteroatom at the adjacent 1-position. This makes it an exceptional electrophile for . By reacting the scaffold with various arylboronic acids in the presence of a Palladium(0) catalyst (e.g., Pd(PPh₃)₄) and a mild base (e.g., Na₂CO₃), researchers can rapidly generate libraries of 5-aryl-3-(1-hydroxyethyl)thiophenes. These structures frequently serve as bioisosteres for complex biphenyl systems in drug design.
Hydroxyl Functionalization (C3 Position)
The secondary alcohol can be independently manipulated without affecting the thiophene core. It can be protected as a silyl ether (e.g., TBS-Cl, imidazole) prior to harsh cross-coupling conditions, or converted into a mesylate/tosylate to act as a leaving group for the introduction of amines, azides, or other nucleophiles.
Handling, Safety, and Storage Protocols
To ensure both personnel safety and chemical integrity, the following protocols must be strictly adhered to:
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Hazard Identification: Brominated heteroaromatics are known skin, eye, and respiratory irritants. Always handle within a certified chemical fume hood while wearing appropriate PPE (nitrile gloves, lab coat, safety goggles).
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Storage Conditions: Thiophene derivatives are susceptible to slow photo-oxidation and polymerization upon prolonged exposure to UV light and ambient oxygen. Store the compound in an amber glass vial, backfilled with argon or nitrogen, at 2–8 °C (standard refrigeration).
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Degradation Validation: Before use after long-term storage, validate purity via ¹H-NMR. The appearance of broad, undefined peaks in the aromatic region (δ 6.5–7.5 ppm) is a strong indicator of thiophene ring polymerization.
References
- Title: 1-(5-Bromothiophen-3-yl)
- Title: CAS No.59227-67-7, 1-(5-Bromothiophen-3-yl)
- Title: 1-(5-Bromothiophen-3-yl)
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Title: Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds Source: Chemical Reviews (ACS Publications) URL: [Link]
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Title: March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 8th Edition Source: Wiley URL: [Link]
